Tartrato de racloprida

Descripción general

Descripción

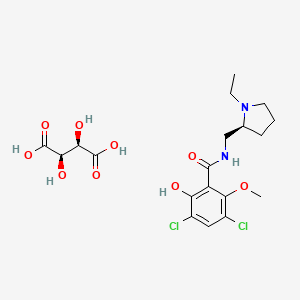

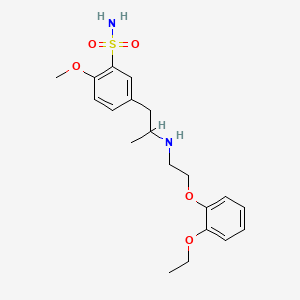

Raclopride tartrate is a selective dopamine D2 receptor antagonist, commonly used in scientific research. It is a benzamide derivative with the chemical formula C15H20Cl2N2O3·C4H6O6. Raclopride tartrate is known for its high affinity for dopamine D2 receptors, making it a valuable tool in neuropharmacology and neuroimaging studies .

Aplicaciones Científicas De Investigación

Raclopride tartrate has a wide range of applications in scientific research:

Neuropharmacology: It is used to study the role of dopamine D2 receptors in various neurological and psychiatric disorders, including Parkinson’s disease and schizophrenia.

Behavioral Studies: It is employed in animal models to investigate the effects of dopamine receptor antagonism on behavior.

Drug Development: Raclopride tartrate serves as a reference compound in the development of new antipsychotic drugs.

Mecanismo De Acción

Target of Action

Raclopride tartrate primarily targets the D2 dopamine receptors . These receptors play a crucial role in the dopaminergic system, which is fundamental for sensory, motor, emotional, and cognitive aspects of behavior .

Mode of Action

Raclopride tartrate acts as a selective antagonist on D2 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. The selectivity of Raclopride tartrate to the cerebral D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400 and 18000 nM for D2, D3, D4 and D1 receptors respectively .

Biochemical Pathways

Raclopride tartrate affects the dopaminergic pathways in the brain. By blocking the D2 dopamine receptors, it disrupts the normal functioning of these pathways . This can lead to changes in various downstream effects related to sensory, motor, emotional, and cognitive aspects of behavior .

Pharmacokinetics

It is known that the compound is soluble in water , which can impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of Raclopride tartrate’s action primarily involve the inhibition of D2 dopamine receptors. This can lead to a variety of effects, depending on the specific functions of these receptors in different parts of the brain . For example, it has been used in trials studying Parkinson’s Disease , a condition characterized by the degeneration of dopaminergic neurons.

Análisis Bioquímico

Biochemical Properties

Raclopride tartrate interacts primarily with D2 dopamine receptors, showing high affinity for these receptors . The Ki values, which represent the binding affinity of the compound for the receptors, are 1.8 nM for D2, 3.5 nM for D3, 2400 nM for D4, and 18000 nM for D1 receptors respectively . This indicates that Raclopride tartrate has a strong preference for D2 and D3 receptors over D4 and D1 receptors.

Cellular Effects

Raclopride tartrate, as a D2 receptor antagonist, plays a significant role in mediating various cellular processes . It has been used to study the role of the D2 receptor in mediating ventrolateral PAG (vlPAG)/dorsal raphe dopaminergic antinociceptive effect in animals .

Molecular Mechanism

Raclopride tartrate exerts its effects at the molecular level primarily through its antagonistic action on D2 dopamine receptors . It binds to these receptors, preventing dopamine from exerting its usual effects. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The effects of Raclopride tartrate in animal models vary with dosage

Metabolic Pathways

Raclopride tartrate is involved in the dopamine signaling pathway due to its interaction with D2 dopamine receptors

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, indicating that it may be transported in the body via the bloodstream .

Subcellular Localization

Given its role as a D2 dopamine receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

Métodos De Preparación

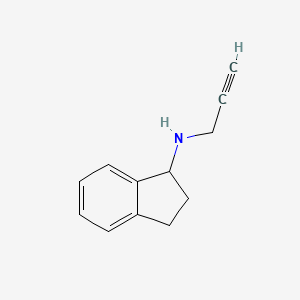

Synthetic Routes and Reaction Conditions: Raclopride tartrate is synthesized through a multi-step process involving the reaction of 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid with 1-ethyl-2-pyrrolidinylmethylamine. The intermediate product is then reacted with tartaric acid to form the tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of raclopride tartrate involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Raclopride tartrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as pyridine.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of raclopride tartrate .

Comparación Con Compuestos Similares

Haloperidol: Another dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychotic disorders.

Sulpiride: A selective dopamine D2 receptor antagonist with similar applications in neuropharmacology.

Clozapine: An atypical antipsychotic with a broader receptor profile, including dopamine D2 and serotonin receptors

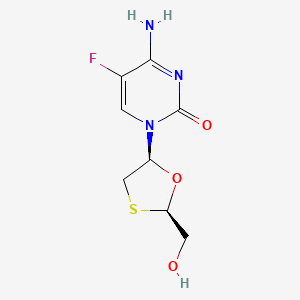

Uniqueness of Raclopride Tartrate: Raclopride tartrate is unique due to its high selectivity for dopamine D2 receptors and its utility in neuroimaging studies. Unlike other compounds, it can be radiolabeled and used in PET scans to provide detailed insights into dopamine receptor distribution and function in the brain .

Propiedades

Número CAS |

98185-20-7 |

|---|---|

Fórmula molecular |

C19H26Cl2N2O9 |

Peso molecular |

497.3 g/mol |

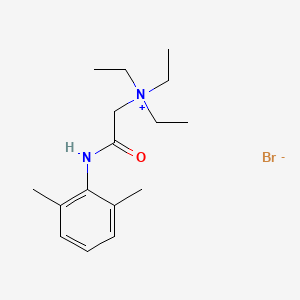

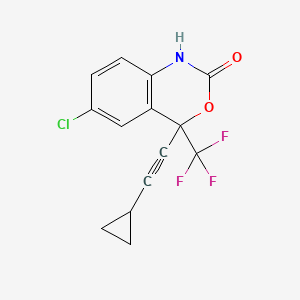

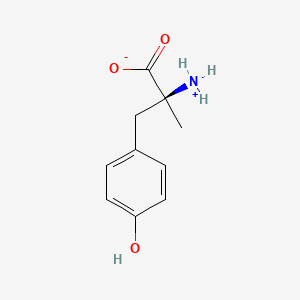

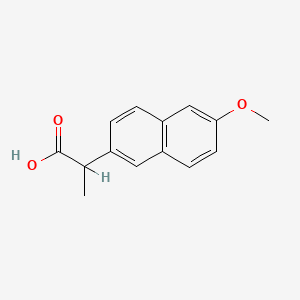

Nombre IUPAC |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C15H20Cl2N2O3.C4H6O6/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;5-1(3(7)8)2(6)4(9)10/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |

Clave InChI |

QULBVRZTKPQGCR-NDAAPVSOSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

SMILES canónico |

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>97% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FLA 870; FLA-870; FLA870; Raclopride tartrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)